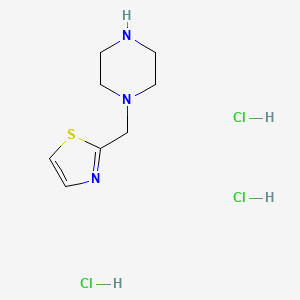

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is a chemical compound with the molecular formula C8H16Cl3N3S. It is a derivative of thiazole and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride typically involves the reaction of thiazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include water or ethanol.

Catalyst: Hydrochloric acid acts as a catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the reactants.

Purification: The product is purified using crystallization or filtration techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the thiazole ring or the piperazine moiety.

Substitution: Substitution reactions can occur at the thiazole ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or alkylating agents.

Major Products

Oxidation Products: Various oxidized derivatives of the thiazole ring.

Reduction Products: Reduced forms of the piperazine moiety.

Substitution Products: Substituted thiazole or piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(Piperazin-1-ylmethyl)benzothiazole

- 2-(Piperazin-1-ylmethyl)imidazole

- 2-(Piperazin-1-ylmethyl)pyridine

Uniqueness

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is unique due to its specific combination of thiazole and piperazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable in various research and industrial applications.

Biological Activity

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is a compound that incorporates both piperazine and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₁₆Cl₃N₃S

- Molecular Weight : 292.65 g/mol

- Structure : The compound features a thiazole ring linked to a piperazine moiety, which enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of antimalarial and anticancer properties.

Antimalarial Activity

Recent research has identified derivatives of piperazine-tethered thiazole compounds with significant antiplasmodial activity. For instance, a study reported the synthesis of a library of such compounds, where one notable derivative demonstrated an effective concentration (EC₅₀) of 102 nM against the Plasmodium falciparum chloroquine-resistant Dd2 strain with a selectivity index greater than 140 . This indicates a promising potential for developing new antimalarial drugs based on this scaffold.

Anticancer Properties

The compound's mechanism of action includes inhibition of specific enzymes related to cancer progression. For example, it has been shown to inhibit nucleotides pyrophosphatases and phosphodiesterases, which are crucial in tumor growth and propagation . The compound's ability to modulate lysophosphatidic acid levels suggests its potential use in treating various cancers, including solid tumors such as lung and breast carcinoma.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound selectively inhibits enzymes involved in tumor growth and angiogenesis .

- Cell Cycle Modulation : It affects the intraerythrocytic developmental stages of malaria parasites, disrupting their lifecycle at multiple stages .

Case Studies

-

Antimalarial Screening :

- A parallel synthesis approach was employed to create a library of piperazine-thiazole compounds. The screening revealed that certain derivatives exhibited potent activity against drug-resistant strains of malaria .

- In vitro assays demonstrated that these compounds could inhibit parasite growth effectively while maintaining low toxicity to human cells.

- Cancer Therapeutics :

Summary Table of Biological Activities

| Activity Type | Target Organism/Condition | EC₅₀/IC₅₀ Value | Selectivity Index |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum Dd2 strain | 102 nM | >140 |

| Anticancer | Various solid tumors | Micromolar range | Not specified |

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.3ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;;/h3,6,9H,1-2,4-5,7H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMCEGWQNFRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CS2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.